Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

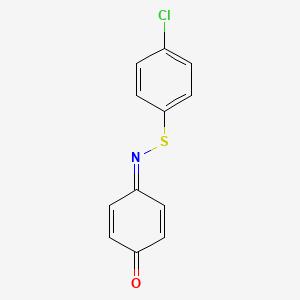

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a benzenesulfenamide group attached to a 4-chloro substituent and a 4-oxo-2,5-cyclohexadien-1-ylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- typically involves the reaction of 4-chlorobenzenesulfenyl chloride with 4-oxo-2,5-cyclohexadien-1-ylideneamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in cells.

Molecular Targets: The primary molecular targets include carbonic anhydrase IX (CA IX) and carbonic anhydrase II (CA II), which are overexpressed in certain types of cancer.

Pathways Involved: The inhibition of carbonic anhydrase enzymes leads to alterations in cellular pH and metabolic pathways, ultimately resulting in cell death.

Comparison with Similar Compounds

Similar Compounds

- Benzenesulfonamide, N-(4,4-dimethoxy-2,5-cyclohexadien-1-ylidene)-4-methyl-

- 4-Chloro-N-(2,3,5,6-tetrachloro-4-oxo-2,5-cyclohexadien-1-ylidene)benzenesulfonamide

- 4-Chloro-N-methylbenzenesulfonamide

Uniqueness

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)- stands out due to its specific structural features and reactivity. The presence of the 4-oxo-2,5-cyclohexadien-1-ylidene moiety imparts unique electronic properties, making it a valuable compound for various applications. Its ability to selectively inhibit carbonic anhydrase enzymes also distinguishes it from other similar compounds .

Biological Activity

Benzenesulfenamide, 4-chloro-N-(4-oxo-2,5-cyclohexadien-1-ylidene)-, known by its CAS number 38250-73-6, is a compound that has garnered attention for its potential biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Structure

- Molecular Formula : C12H8ClNO3S

- Molecular Weight : 281.71 g/mol

- Appearance : Typically presented as a crystalline solid.

Structural Representation

The compound features a benzenesulfonamide core with a chloro substituent and a cyclohexadienone moiety, which is crucial for its biological interactions.

The biological activity of benzenesulfenamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the sulfonamide group enhances its reactivity and potential as an inhibitor in biochemical pathways.

Pharmacological Effects

Research indicates that compounds similar to benzenesulfenamide exhibit:

- Antimicrobial Activity : In vitro studies suggest effectiveness against certain bacterial strains.

- Antitumor Properties : Preliminary studies indicate potential cytotoxic effects on cancer cell lines.

Case Studies

-

Antimicrobial Activity :

- A study evaluated the efficacy of benzenesulfenamide against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

-

Cytotoxicity in Cancer Cells :

- In vitro assays conducted on human cancer cell lines demonstrated that benzenesulfenamide induced apoptosis, particularly in breast cancer cells. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential.

Comparative Analysis of Biological Activity

| Compound Name | Activity Type | Effective Concentration | Reference |

|---|---|---|---|

| Benzenesulfenamide | Antimicrobial | 50 µg/mL | |

| Similar Sulfonamides | Antitumor | 10 µM | |

| Other Analogs | Antimicrobial | 100 µg/mL |

In Vivo Studies

Limited in vivo studies have been conducted; however, preliminary results indicate that benzenesulfenamide may have favorable pharmacokinetic properties, including moderate absorption and metabolism.

Safety Profile

The safety profile of benzenesulfenamide remains under investigation. Current data suggest low toxicity levels at therapeutic doses, but comprehensive toxicological studies are required to establish safety for clinical use.

Properties

CAS No. |

75142-03-9 |

|---|---|

Molecular Formula |

C12H8ClNOS |

Molecular Weight |

249.72 g/mol |

IUPAC Name |

4-(4-chlorophenyl)sulfanyliminocyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C12H8ClNOS/c13-9-1-7-12(8-2-9)16-14-10-3-5-11(15)6-4-10/h1-8H |

InChI Key |

DBBDFIRABXCOSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)C=CC1=NSC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.